Structural Binding Differentiation Against an FKBP12-Anchored 1,2,4-Oxadiazole Analog
The target compound has not been directly tested. However, the closest publicly available structural analog, 5-[(2S)-1-cyclohexylsulfonylpiperidin-2-yl]-3-[3-(3,4-dimethoxyphenyl)propyl]-1,2,4-oxadiazole (PDB Ligand ID: A1L7S), demonstrates high-resolution binding to FKBP12 [1]. The target compound's unique 1,3,4-oxadiazole regioisomer and shorter trifluoromethyl substituent would present fundamentally different hydrogen-bonding and steric profiles to the protein surface compared to the 1,2,4-oxadiazole analog. This chemical difference is a key differentiator for experimental design, as even minor alterations in oxadiazole regioisomerism are known to cause significant shifts in biological activity.
| Evidence Dimension | Static structural binding mode to FKBP12 protein |
|---|---|
| Target Compound Data | No experimental protein-ligand complex data available. |
| Comparator Or Baseline | 5-[(2S)-1-cyclohexylsulfonylpiperidin-2-yl]-3-[3-(3,4-dimethoxyphenyl)propyl]-1,2,4-oxadiazole (A1L7S) co-crystallized with FKBP12 at 1.26 Å resolution |
| Quantified Difference | Non-quantifiable. The binding mode of the target compound is unproven; the comparator serves as structural proof-of-concept for the cyclohexanesulfonyl-piperidine anchor. |
| Conditions | X-ray crystallography; PDB entry 9LYG |
Why This Matters
For groups developing bifunctional degraders or molecular glues, structural evidence of a scaffold's anchoring capability is a critical procurement decision point, even if exact binding metrics are absent.
- [1] RCSB PDB. 9LYG: Crystal structure of FKBP12 complexed with Small Molecule Anchor for Protein-201. Deposited: 2025-02-20. View Source
